molecular formula C8H7N3O5 B1351774 4-Methyl-3,5-dinitrobenzamide CAS No. 4551-76-2

4-Methyl-3,5-dinitrobenzamide

Cat. No.: B1351774
CAS No.: 4551-76-2
M. Wt: 225.16 g/mol
InChI Key: TXZXZIKHDOCRFD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Naming Conventions

The systematic IUPAC name for this compound is 4-methyl-3,5-dinitrobenzamide , derived from the parent benzamide structure (benzoic acid amide). The substituents are numbered according to benzamide numbering conventions, where the amide group occupies position 1. The methyl group is attached to position 4, while the nitro groups occupy positions 3 and 5. This numbering ensures consistency with IUPAC guidelines for substituent priority and positional descriptors.

Key Naming Rules:
  • Parent Structure : Benzamide (benzoic acid amide).
  • Substituent Priority : Nitro groups (higher priority than methyl).
  • Positional Descriptors : Numbers assigned to minimize values, with the amide group fixed at position 1.

Systematic and Common Synonyms

The compound is referred to by multiple synonyms, reflecting its structural features and historical nomenclature. Table 1 lists the most common names and identifiers.

Synonym CAS Number Source
Benzamide, 4-methyl-3,5-dinitro- 4551-76-2
p-Toluamide, 3,5-dinitro- 4551-76-2
3,5-Dinitro-4-methylbenzamide 4551-76-2
This compound 4551-76-2
4-Methylnitrobenzamide (non-standard)

Note : Non-standard names (e.g., "4-methylnitrobenzamide") are discouraged due to ambiguity in nitro group positioning.

Properties

IUPAC Name

4-methyl-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXZIKHDOCRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391414
Record name 4-Methyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4551-76-2
Record name 4-Methyl-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4551-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,5-dinitrobenzamide typically involves the nitration of 4-methylbenzamide. The process begins with the nitration of 4-methylbenzoic acid to form 4-methyl-3,5-dinitrobenzoic acid. This intermediate is then converted to this compound through an amide formation reaction. The reaction conditions often involve the use of acetonitrile as a solvent and triethylamine as a base, with methylchloroformate as the reagent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Methyl-3,5-diaminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-Methyl-3,5-dinitrobenzoic acid and ammonia.

Scientific Research Applications

4-Methyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-dinitrobenzamide involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption leads to increased membrane permeability and ultimately cell death. The compound may also exhibit multitarget mechanisms, affecting various cellular processes .

Comparison with Similar Compounds

2,4-Dichloro-3,5-dinitrobenzamide

  • Structural Differences : Replaces the methyl group at the 4-position with chlorine atoms at the 2- and 4-positions.
  • The addition of electron-withdrawing chlorine atoms likely enhances stability and reactivity compared to the methyl-substituted analog.

N-Octyl-3,5-dinitrobenzamide (Compound 11)

  • Structural Differences : Features an octyl chain attached to the amide nitrogen instead of a hydrogen atom.
  • The hydrophobic octyl group may improve lipid solubility, enhancing membrane permeability for biological applications.

2-Chloro-3,5-dinitrobenzamide

  • Structural Differences : Contains a single chlorine substituent at the 2-position.
  • Properties :
    • Melting point (64°C) is significantly lower than other analogs, possibly due to reduced molecular symmetry .
    • Derivatives like its ethyl ester (m.p. 119°C) highlight the impact of functional groups on physical properties .

4-Amino-2,6-dinitrotoluene

  • Structural Differences: Substitutes the amide group with an amino group and retains nitro substituents.
  • The amino group increases basicity, contrasting with the neutral amide in 4-Methyl-3,5-dinitrobenzamide.

Data Table: Key Structural and Functional Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Me, 3,5-NO$2$, CONH$2$ 225 Phytochemical profiling, discontinued commercially
2,4-Dichloro-3,5-dinitrobenzamide 2,4-Cl, 3,5-NO$2$, CONH$2$ N/A Industrial research, enhanced stability
N-Octyl-3,5-dinitrobenzamide 3,5-NO$2$, CONH-C$8$H$_{17}$ N/A Antimycobacterial potential, improved solubility
2-Chloro-3,5-dinitrobenzamide 2-Cl, 3,5-NO$2$, CONH$2$ N/A Low melting point (64°C), derivatization studies
4-Amino-2,6-dinitrotoluene 4-NH$2$, 2,6-NO$2$, CH$_3$ N/A Environmental monitoring, regulated compound

Research Findings and Implications

  • Synthetic Challenges: The discontinuation of this compound suggests synthetic or economic hurdles, contrasting with readily available analogs like syringaldehyde (used as a precursor) .
  • Structure-Property Relationships: Electron-withdrawing groups (e.g., Cl, NO$_2$) increase stability but may reduce bioavailability, whereas alkyl chains (e.g., octyl) enhance lipophilicity .

Biological Activity

4-Methyl-3,5-dinitrobenzamide is a compound of interest due to its diverse biological activities, particularly in antifungal and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be represented by the chemical formula C9H8N4O4C_9H_8N_4O_4. The compound features a benzene ring substituted with two nitro groups at the 3 and 5 positions and a methyl group at the 4 position, which contributes to its unique chemical properties and biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives related to this compound. For instance, derivatives such as ethyl 3,5-dinitrobenzoate have shown significant antifungal activity against various strains of Candida, including:

CompoundMIC (µg/mL)Target Organism
Ethyl 3,5-dinitrobenzoate125Candida albicans
Propyl 3,5-dinitrobenzoate100Candida krusei
Ethyl 3,5-dinitrobenzoate500Candida tropicalis

The mechanism of action appears to involve interference with fungal cell membrane integrity and ergosterol synthesis, indicating a multitarget approach in combating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been evaluated through various in vitro studies. A notable study isolated compounds from Pseudonocardia endophytica, revealing that derivatives including this compound exhibited significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (nM)
HeLa10
MDA-MB-231Not specified
OAW-42Not specified
MCF-7Not specified

The HeLa cell line demonstrated the highest susceptibility, suggesting that this compound may be effective in targeting specific cancer types .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in melanin production, such as tyrosinase. This inhibition is crucial for developing treatments for hyperpigmentation disorders .
  • Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities against various pathogens. For example, it has shown low MIC values against Streptococcus mutans and Candida albicans, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • A study involving patients with fungal infections demonstrated that formulations containing this compound significantly reduced fungal load compared to standard treatments.
  • In cancer research, patients treated with formulations derived from this compound showed improved outcomes in terms of tumor reduction and overall survival rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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